Cas no 915908-79-1 (Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-)
Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-
- 915908-79-1
- 4-[(2-fluorophenyl)methoxy]-3-methoxybenzoic acid
- ALBB-009072
- 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoic acid
- BBL014115
- AKOS000148679
- CS-0325880
- 4-((2-Fluorobenzyl)oxy)-3-methoxybenzoic acid
- MFCD08070503
- STK501032
-
- MDL: MFCD08070503
- Inchi: 1S/C15H13FO4/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18)
- InChI Key: XWQXUUJFXKALNA-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1COC1C=CC(C(=O)O)=CC=1OC
Computed Properties
- Exact Mass: 276.07978705Da
- Monoisotopic Mass: 276.07978705Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 55.8Ų
Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 040096-500mg |
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid |
915908-79-1 | 500mg |
$126.00 | 2023-09-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396550-1g |
4-((2-Fluorobenzyl)oxy)-3-methoxybenzoic acid |
915908-79-1 | 98% | 1g |
¥2620.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396550-5g |
4-((2-Fluorobenzyl)oxy)-3-methoxybenzoic acid |
915908-79-1 | 98% | 5g |
¥9878.00 | 2024-04-25 |
Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy- Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-
Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy- (CAS No. 915908-79-1): A Comprehensive Overview
Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-, identified by its Chemical Abstracts Service (CAS) number 915908-79-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the development of various therapeutic agents. The presence of both methoxy and fluoro substituents in its aromatic ring system imparts distinct electronic and steric properties, which are pivotal in modulating its biological activity.
The< strong>4-[(2-fluorophenyl)methoxy]-3-methoxy moiety of this compound is particularly noteworthy, as it contributes to its potential utility in medicinal chemistry. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in optimizing the pharmacokinetic profile of drug candidates. In contrast, the methoxy groups provide additional opportunities for chemical modification, allowing for the synthesis of derivatives with tailored biological properties. This dual functionality makes Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy- a versatile building block for the construction of complex molecular architectures.
In recent years, there has been a growing interest in exploring the pharmacological potential of fluorinated aromatic compounds. The introduction of fluorine into organic molecules has been widely recognized for its ability to improve drug efficacy and reduce side effects. For instance, fluorinated benzoic acid derivatives have been investigated for their anti-inflammatory, antiviral, and anticancer properties. Among these derivatives, Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy- stands out due to its unique structural features and promising biological activities. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathogenesis.
The< strong>3-methoxy group in the molecule further enhances its potential as a pharmacological scaffold. Methoxy-substituted benzoic acids have been reported to possess various therapeutic benefits, including antimicrobial and antioxidant activities. The methoxy group can influence the electronic properties of the aromatic ring, thereby affecting the compound's interaction with biological targets. This modulation of electronic characteristics is particularly important in drug design, as it can lead to improved binding affinity and selectivity.
The< strong>2-fluorophenyl)methoxy substituent adds another layer of complexity to this compound's structure. The fluoro phenyl ring is known for its ability to enhance lipophilicity and metabolic stability, which are critical factors in drug development. By incorporating this moiety into the molecular framework, researchers can potentially develop more effective and durable therapeutic agents. The combination of these functional groups makes Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy- an attractive candidate for further investigation.
In academic research circles, Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy- has been employed as a key intermediate in the synthesis of various bioactive molecules. Its structural features allow for diverse chemical modifications, enabling the exploration of multiple pharmacological pathways. For example, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in metabolic disorders. The versatility of this intermediate has also made it valuable in the synthesis of molecules with potential applications in neurology and oncology.
The< strong>CAS No. 915908-79-1 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. This standardized nomenclature is essential for facilitating communication among researchers and ensuring that experiments are reproducible across different laboratories. The CAS registry number also aids in regulatory compliance and patent filings, making it an indispensable tool in pharmaceutical research.
The synthesis of< strong>Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic core efficiently. These methods not only enhance the efficiency of the synthetic process but also minimize unwanted byproducts.
The< strong>molecular structure of this compound exhibits a balance between rigidity and flexibility, which is crucial for its biological activity. The aromatic ring system provides a stable scaffold while allowing for conformational changes that can influence interactions with biological targets. Understanding these structural dynamics is essential for designing molecules with optimal pharmacological properties.
In conclusion,< strong>Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-, identified by its CAS number 915908-79-1, is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and functional groups make it a valuable intermediate for synthesizing novel therapeutic agents with diverse biological activities. Continued research into this compound is expected to yield new insights into disease mechanisms and lead to innovative treatments.
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